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Compound of Interest

Compound Name: (2r)-2-(3,4-Dichlorophenyl)oxirane

Cat. No.: B2813805 Get Quote

Technical Guide: (2r)-2-(3,4-
Dichlorophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties
(2r)-2-(3,4-Dichlorophenyl)oxirane is a chiral epoxide compound featuring a dichlorinated

phenyl group. Due to its reactive oxirane ring and specific stereochemistry, it holds potential as

a building block in the synthesis of more complex molecules, particularly in the field of

medicinal chemistry. The physical and chemical properties of this compound are crucial for its

handling, characterization, and application in research and development.

While comprehensive experimental data for this specific enantiomer is not readily available in

the public domain, the fundamental properties can be summarized based on its chemical

structure and data from closely related compounds.

Table 1: Physicochemical Properties of (2r)-2-(3,4-Dichlorophenyl)oxirane
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Property Value Source/Notes

Molecular Formula C₈H₆Cl₂O [1]

Molecular Weight 189.04 g/mol Calculated

Appearance
Likely a colorless oil or low-

melting solid

Inferred from similar

compounds

Melting Point Not reported

Boiling Point Not reported

Solubility

Expected to be soluble in

organic solvents like

dichloromethane, ethyl

acetate, and acetone. Poorly

soluble in water.

Inferred from structural

features
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Spectroscopic Data
Detailed experimental spectroscopic data for (2r)-2-(3,4-Dichlorophenyl)oxirane is not

currently available in published literature. However, based on the analysis of similar substituted

phenyloxiranes, the expected NMR spectral characteristics can be predicted.

Expected ¹H NMR (CDCl₃) Spectral Features:

Oxirane Protons: The three protons on the epoxide ring would appear as a set of coupled

multiplets in the upfield region, typically between δ 2.5 and 4.0 ppm. The specific coupling

patterns (dd, ddd) would be influenced by their cis/trans relationships.
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Aromatic Protons: The three protons on the dichlorophenyl ring would appear as multiplets in

the aromatic region, typically between δ 7.0 and 7.5 ppm. The substitution pattern would

dictate the specific splitting patterns.

Expected ¹³C NMR (CDCl₃) Spectral Features:

Oxirane Carbons: The two carbons of the epoxide ring would appear in the aliphatic region,

typically between δ 45 and 60 ppm.

Aromatic Carbons: The six carbons of the dichlorophenyl ring would appear in the aromatic

region, between δ 125 and 140 ppm. The carbons bearing the chlorine atoms would be

significantly deshielded.

Experimental Protocols
Synthesis of Phenyl-Substituted Oxiranes (General
Procedure)
While a specific protocol for the enantioselective synthesis of (2r)-2-(3,4-
Dichlorophenyl)oxirane is not detailed in the available literature, a general and adaptable

method for the synthesis of phenyl-substituted oxiranes involves the epoxidation of the

corresponding styrene derivative. A common and effective method is the Corey-Chaykovsky

reaction.

Experimental Workflow: Corey-Chaykovsky Epoxidation
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Start: 3,4-Dichlorostyrene

Trimethylsulfoxonium iodide
Sodium Hydride

DMSO

1.

Corey-Chaykovsky Reaction
(Formation of Dimethylsulfoxonium Methylide

 and subsequent reaction with styrene)

2.

Aqueous Workup
(e.g., addition of water and extraction with an organic solvent)

3.

Purification
(e.g., Column Chromatography)

4.

Product: 2-(3,4-Dichlorophenyl)oxirane
(Racemic mixture)

5.

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-(3,4-Dichlorophenyl)oxirane.

Methodology:
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Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon

or nitrogen), trimethylsulfoxonium iodide is suspended in anhydrous dimethyl sulfoxide

(DMSO). Sodium hydride (60% dispersion in mineral oil) is added portion-wise at room

temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the

formation of dimethylsulfoxonium methylide.

Epoxidation: The corresponding 3,4-dichlorostyrene is dissolved in anhydrous DMSO and

added dropwise to the ylide solution. The reaction mixture is stirred at room temperature or

slightly elevated temperatures until the starting material is consumed (monitored by TLC or

GC-MS).

Workup: The reaction is quenched by the slow addition of water. The aqueous layer is

extracted multiple times with an organic solvent such as ethyl acetate or diethyl ether. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate or

magnesium sulfate, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel using

a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-

(3,4-dichlorophenyl)oxirane as a racemic mixture.

Note on Enantioselectivity: To obtain the specific (2r)-enantiomer, a chiral epoxidation method

such as the Sharpless asymmetric epoxidation (for allylic alcohols) or Jacobsen-Katsuki

epoxidation would be required, or a kinetic resolution of the racemic epoxide.

Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of (2r)-2-(3,4-Dichlorophenyl)oxirane
is limited. However, studies on structurally related dichlorophenyl oxiranes and other

dichlorophenyl-containing compounds provide insights into potential biological effects.

Interaction with Hepatic Enzymes
Research on the herbicide tridiphane, which is 2-(3,5-dichlorophenyl)-2-(2,2,2-

trichloroethyl)oxirane, has shown that this class of compounds can significantly impact hepatic

enzyme systems in mice.[2] Administration of tridiphane led to:

Increased liver weight.
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Elevated activity of microsomal and cytosolic epoxide hydrolases.

Increased glutathione S-transferase (GST) activity.

Proliferation of hepatic peroxisomes.[2]

These findings suggest that dichlorophenyl oxiranes can modulate xenobiotic metabolism

pathways. The induction of epoxide hydrolases is a key response to exposure to epoxides, as

these enzymes are involved in their detoxification. The proliferation of peroxisomes is a known

effect of certain xenobiotics and can have implications for lipid metabolism and oxidative stress.

Hypothesized Signaling Pathway: Peroxisome Proliferation

(2r)-2-(3,4-Dichlorophenyl)oxirane

Peroxisome Proliferator-Activated Receptor (PPAR)

Binds to

PPAR Activation

Leads to

Altered Gene Expression
(e.g., genes for lipid metabolism and peroxisome biogenesis)

Results in

Biological Response:
- Peroxisome Proliferation

- Changes in Lipid Metabolism
- Modulation of Inflammatory Responses
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Click to download full resolution via product page

Caption: Hypothesized activation of PPAR signaling by dichlorophenyl oxiranes.

Potential Cytotoxic Activity
Numerous studies have demonstrated the cytotoxic effects of various dichlorophenyl-containing

compounds against different cancer cell lines. For instance, dichlorophenylacrylonitriles have

shown significant growth inhibition and selectivity for breast cancer cells.[3] While the oxirane

moiety introduces a different type of reactivity, its electrophilic nature suggests a potential for

covalent modification of biological macromolecules, which could lead to cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at

37°C in a humidified atmosphere with 5% CO₂.

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: (2r)-2-(3,4-Dichlorophenyl)oxirane is dissolved in a suitable solvent

(e.g., DMSO) and added to the cell culture media at various concentrations. Control wells

receive the solvent alone.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well, and the plates are incubated for a few hours. Viable cells with

active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or

isopropanol) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of each well is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the control, and the

IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is

determined.

Conclusion
(2r)-2-(3,4-Dichlorophenyl)oxirane is a chiral molecule with potential applications in synthetic

and medicinal chemistry. While specific experimental data for this compound is sparse, its

chemical properties can be inferred from its structure. The synthesis can likely be achieved

through established methods for epoxidation, with chiral control being a key consideration for

obtaining the specific enantiomer. Based on studies of related compounds, (2r)-2-(3,4-
Dichlorophenyl)oxirane may exhibit biological activity, potentially affecting hepatic enzyme

systems and demonstrating cytotoxic effects. Further experimental investigation is required to

fully characterize its physical properties and to elucidate its biological mechanism of action and

potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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